molecular formula C26H17N7O B2666073 N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide CAS No. 891103-05-2

N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide

Cat. No. B2666073
M. Wt: 443.47
InChI Key: LVNZXNLTCDNUAR-UHFFFAOYSA-N
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Description

“N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide” is a chemical compound that has been studied for its potential applications in various fields . It is related to a series of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles .


Synthesis Analysis

The synthesis of this compound and related compounds involves the combination of replacement of a quinoxalin-6-yl moiety with a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety, insertion of a methyleneamino linker, and a o-F substituent in the phenyl ring . More detailed synthesis procedures can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a [1,2,4]triazolo[4,3-a]pyridine scaffold being a key feature . This scaffold is underexploited among the heme binding moieties . More detailed structural analysis can be found in the referenced papers .

Scientific Research Applications

Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo

  • Summary of Application : This research focuses on the synthesis of 1,2,4-triazolo pyridines from enaminonitriles under microwave conditions . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
  • Methods of Application : This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
  • Results or Outcomes : The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

Synthetic and Medicinal Facets of 1,2,4-Triazolo

  • Summary of Application : This review article compiles the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives, along with their diverse pharmacological activities .
  • Methods of Application : The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo .
  • Results or Outcomes : The compounds have shown profound importance in drug design, discovery, and development .

Cytotoxic Activity of Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) Derivatives

  • Summary of Application : This research focuses on the cytotoxic activity of synthesized molecules against breast cancer cell lines .
  • Results or Outcomes : The synthesized molecules showed cytotoxic activity against breast cancer cell lines .

Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates

  • Summary of Application : This research focuses on the synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates .
  • Results or Outcomes : The synthesized compounds are of great interest as promising substances with potential biological activity .

properties

IUPAC Name

N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17N7O/c34-26(23-13-10-17-5-1-2-6-20(17)29-23)28-19-11-8-18(9-12-19)21-14-15-24-30-31-25(33(24)32-21)22-7-3-4-16-27-22/h1-16H,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNZXNLTCDNUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)C4=NN5C(=NN=C5C6=CC=CC=N6)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide

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